molecular formula C16H24O3 B10766679 dinor-12-oxo Phytodienoic Acid-d5

dinor-12-oxo Phytodienoic Acid-d5

Cat. No.: B10766679
M. Wt: 269.39 g/mol
InChI Key: SZVNKXCDJUBPQO-UBJGXVEQSA-N
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Description

Dinor-12-oxo Phytodienoic Acid-d5 is a deuterium-labeled analog of dinor-12-oxo phytodienoic acid. This compound is primarily used as an internal standard in mass spectrometry due to its stable isotope labeling, which aids in the accurate quantification of dinor-12-oxo phytodienoic acid in various samples . The deuterium atoms replace hydrogen atoms, making it heavier and distinguishable in analytical procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dinor-12-oxo Phytodienoic Acid-d5 involves the incorporation of deuterium atoms into the dinor-12-oxo phytodienoic acid molecule. This can be achieved through several methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents, under specific conditions.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials.

    Optimized Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize the incorporation of deuterium.

    Purification: Using techniques such as chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Dinor-12-oxo Phytodienoic Acid-d5 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used to replace deuterium atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Dinor-12-oxo Phytodienoic Acid-d5 has several scientific research applications:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of dinor-12-oxo phytodienoic acid.

    Biology: Helps in studying the metabolic pathways involving dinor-12-oxo phytodienoic acid.

    Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of related compounds.

    Industry: Employed in the development of new analytical methods for quality control and assurance.

Mechanism of Action

The mechanism of action of dinor-12-oxo Phytodienoic Acid-d5 involves its role as a stable isotope-labeled compound. It does not exert biological effects directly but serves as a tracer in analytical studies. The deuterium atoms make it distinguishable from non-labeled compounds, allowing for precise quantification and analysis.

Comparison with Similar Compounds

Dinor-12-oxo Phytodienoic Acid-d5 is unique due to its deuterium labeling. Similar compounds include:

    Dinor-12-oxo Phytodienoic Acid: The non-labeled version used in similar applications but lacks the advantages of stable isotope labeling.

    Other Deuterium-Labeled Compounds: Such as deuterium-labeled fatty acids and steroids, used in various analytical and research applications.

Dinor-12-oxo Phytodienoic Acid-d5 stands out due to its specific application in the quantification of dinor-12-oxo phytodienoic acid, providing enhanced accuracy and reliability in analytical studies .

Properties

Molecular Formula

C16H24O3

Molecular Weight

269.39 g/mol

IUPAC Name

6-[(1S,5S)-4-oxo-5-[(Z)-4,4,5,5,5-pentadeuteriopent-2-enyl]cyclopent-2-en-1-yl]hexanoic acid

InChI

InChI=1S/C16H24O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h3,5,11-14H,2,4,6-10H2,1H3,(H,18,19)/b5-3-/t13-,14-/m0/s1/i1D3,2D2

InChI Key

SZVNKXCDJUBPQO-UBJGXVEQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@H]1[C@H](C=CC1=O)CCCCCC(=O)O

Canonical SMILES

CCC=CCC1C(C=CC1=O)CCCCCC(=O)O

Origin of Product

United States

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